2-Ethylthiomorpholine

Description

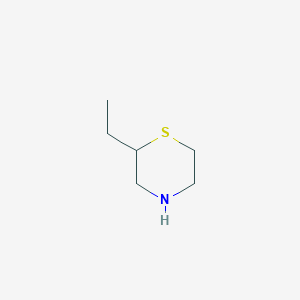

2-Ethylthiomorpholine (CAS 30188-20-6) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol. Key physicochemical properties include:

- Density: 0.940 ± 0.06 g/cm³ (predicted)

- Boiling Point: 199.0 ± 15.0 °C (predicted)

- pKa: 9.17 ± 0.40 (predicted) .

The thiomorpholine core consists of a six-membered ring with one sulfur and one nitrogen atom.

Properties

IUPAC Name |

2-ethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLYPCZZIIUFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylthiol in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.

Substitution: The ethyl group or the sulfur atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioether form of this compound.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

2-Ethylthiomorpholine has found applications in several scientific research areas, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-ethylthiomorpholine involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

Thiomorpholine (Parent Compound)

Key Differences :

- The absence of the ethyl group in thiomorpholine results in a lower molecular weight and boiling point compared to 2-ethylthiomorpholine.

Ethyl Thiomorpholine-2-carboxylate Hydrochloride

Key Differences :

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride

Key Differences :

2-(Thiomorpholinomethyl)benzophenone

Key Differences :

- The benzophenone moiety enhances UV absorption and lipophilicity, making this derivative suitable for photochemical studies or polymer synthesis.

Structural and Functional Trends

Impact of Substituents on Properties

- Alkyl Groups (e.g., Ethyl) : Increase hydrophobicity and boiling point while reducing volatility.

- Aromatic/Electron-Withdrawing Groups (e.g., Chlorophenyl, Benzophenone): Enhance stability and UV activity but may reduce solubility in aqueous media.

- Ionic Modifications (e.g., Hydrochloride Salts) : Improve solubility and crystallinity for synthetic applications.

Biological Activity

2-Ethylthiomorpholine is a derivative of thiomorpholine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a sulfur atom in its ring structure, which contributes to its unique interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. A study demonstrated that derivatives of thiomorpholine, including this compound, showed notable hypolipidemic and antioxidant activities, suggesting potential use in preventing oxidative damage in various diseases .

2. Hypolipidemic Effects

Research indicates that thiomorpholine derivatives can lower lipid levels in the bloodstream. The hypolipidemic effect is particularly relevant for managing cholesterol levels and preventing cardiovascular diseases. The mechanism involves modulation of lipid metabolism pathways, although specific pathways for this compound require further elucidation .

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that compounds with thiomorpholine structures possess inhibitory effects against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Study: Antioxidant and Hypolipidemic Activities

A comprehensive study examined the biological activities of several thiomorpholine derivatives, including this compound. The results indicated that these compounds not only exhibited antioxidant properties but also effectively reduced lipid levels in animal models. The data collected are summarized in Table 1 below.

| Compound | Antioxidant Activity (IC50 µM) | Hypolipidemic Effect (%) |

|---|---|---|

| This compound | 25 ± 3 | 30 ± 5 |

| Thiomorpholine Derivative A | 20 ± 2 | 25 ± 4 |

| Thiomorpholine Derivative B | 15 ± 1 | 35 ± 6 |

Table 1: Biological activities of thiomorpholine derivatives

The antioxidant mechanism of action for this compound is believed to involve the scavenging of free radicals and the enhancement of endogenous antioxidant systems. Furthermore, its hypolipidemic effects may be attributed to the modulation of hepatic lipid metabolism and increased clearance of triglycerides from the bloodstream .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.